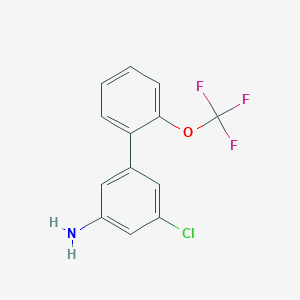
3-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl
Overview
Description
3-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl, or ACFTB, is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. ACFTB has been found to have a wide range of biochemical and physiological effects, which makes it a useful tool for scientists.
Scientific Research Applications
Polymer Synthesis and Material Properties
Fluorinated polyimides synthesized using trifluoromethyl-containing aromatic diamine monomers, including derivatives of 3-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl, exhibit exceptional properties. These polyimides demonstrate good solubility, high tensile strength, significant elongation at break, and high modulus. Additionally, they possess excellent thermal stability, with glass transition temperatures ranging from 220–267°C and minimal decomposition below 500°C under various atmospheres. The inclusion of fluorinated components leads to reduced color intensity, lower dielectric constants, and decreased moisture absorption, making these materials highly suitable for advanced applications in industries requiring high-performance polymers (Yang et al., 2006). Similar findings were reported, highlighting the optical and dielectric properties of fluorinated polyimide thin films, where the presence of trifluoromethyl and ether groups in the internal linkage of diamine positively influences the optical property, leading to organosoluble, light-colored polyimides with favorable thermal and dielectric characteristics (Jang et al., 2007).
Catalysis in Organic Synthesis
3-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl derivatives play a pivotal role in catalysis, particularly in the palladium-catalyzed amination of aryl halides and triflates. The catalysts supported by these compounds are efficient for a wide range of substrates, performing well at various temperatures and under different conditions. The effectiveness of these catalysts is attributed to a combination of steric and electronic properties, facilitating crucial steps such as oxidative addition, Pd-N bond formation, and reductive elimination, which are vital for successful amination reactions (Wolfe et al., 2000).
Biomedical Research and Drug Synthesis
In the realm of biomedical research, derivatives of 3-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl have been explored for their potential in drug synthesis and biological activities. For instance, the synthesis of 3-Amino-4-Morpholino-N-[2-(Trifluoromethoxy)Phenyl]-1H-Indazole-1-Carboxamide demonstrates distinct inhibition on the proliferation of cancer cell lines, indicating potential therapeutic applications in oncology (Lu et al., 2017). Similarly, the efficient synthesis of Erismodegib, an important medicinal compound, involves the use of a derivative of 3-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl, showcasing the significance of this chemical in the development of pharmaceuticals (Hu et al., 2014).
Safety And Hazards
The safety and hazards of a compound depend on its specific structure and properties. For example, some compounds might be hazardous due to their reactivity, toxicity, or other properties5. Always refer to the Material Safety Data Sheet (MSDS) or other safety information for specific compounds.
Future Directions
The field of organic synthesis is continually evolving, with new reactions and methodologies being developed. Future research may focus on developing more efficient and sustainable synthetic methods, designing new catalysts, and exploring the synthesis and properties of new organic compounds6.
Please note that this is a general overview and may not apply directly to “3-Amino-5-chloro-2’-(trifluoromethoxy)biphenyl”. For specific information on this compound, please refer to relevant scientific literature or consult with a chemist.
properties
IUPAC Name |
3-chloro-5-[2-(trifluoromethoxy)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-9-5-8(6-10(18)7-9)11-3-1-2-4-12(11)19-13(15,16)17/h1-7H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVFZFGZPLJCKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



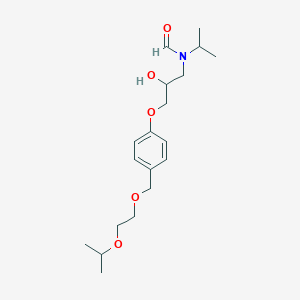
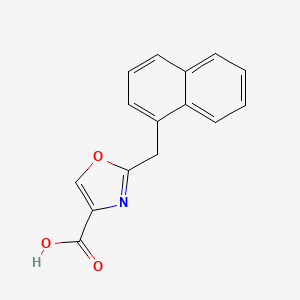
![4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1450640.png)
![1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone](/img/structure/B1450642.png)
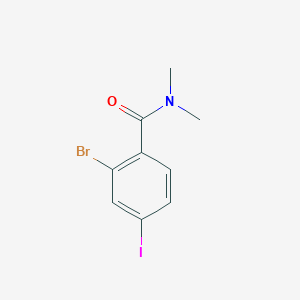
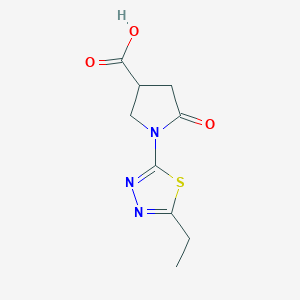
![4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1450646.png)
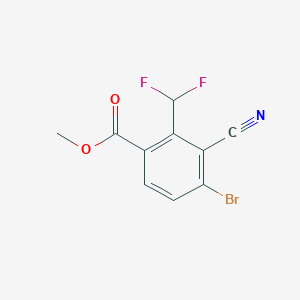
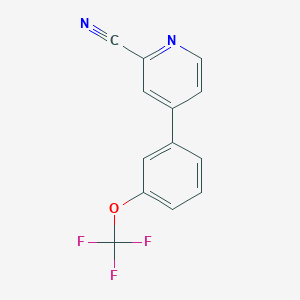
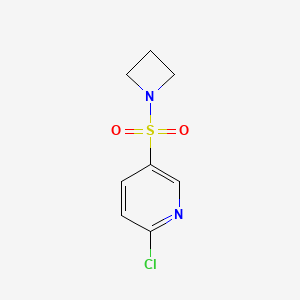
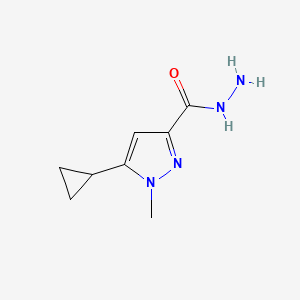
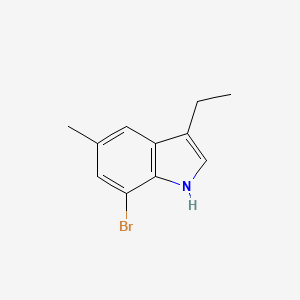
![N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1450657.png)
![ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1450658.png)